Barium hydroxide octahydrate

Description

Properties

IUPAC Name |

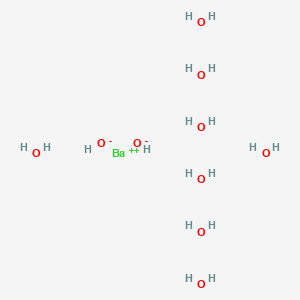

barium(2+);dihydroxide;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYPQRUOYEARG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153567 | |

| Record name | Barium hydroxide octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12230-71-6 | |

| Record name | Barium hydroxide octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012230716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydroxide octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium hydroxide (Ba(OH)2), octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM HYDROXIDE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5Q5V03TBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Barium hydroxide octahydrate crystal structure and properties

An In-Depth Technical Guide to Barium Hydroxide Octahydrate: Crystal Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound, Ba(OH)₂·8H₂O, is a significant inorganic compound with a unique crystalline structure and a wide array of applications across various scientific and industrial fields. This technical guide provides a comprehensive overview of its core properties, including a detailed analysis of its crystal lattice, physicochemical characteristics, and established synthesis protocols. Furthermore, it delves into its critical role in analytical chemistry, organic synthesis, and materials science, offering field-proven insights for researchers, scientists, and drug development professionals. The document emphasizes safe handling procedures and provides detailed experimental workflows to ensure both scientific integrity and practical utility.

Introduction

Barium hydroxide, in its various hydrated forms, is a strong alkaline compound. The octahydrate is the most common and commercially available form, appearing as a white granular or crystalline solid.[1][2] Its distinct properties, particularly its carbonate-free solutions when prepared correctly, make it an invaluable reagent in analytical chemistry.[1] Beyond the laboratory, it serves as a versatile tool in organic synthesis and a precursor for numerous barium-containing materials.[3][4] This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its effective and safe utilization.

Crystal Structure of this compound

The three-dimensional arrangement of atoms within a crystal dictates many of its macroscopic properties. An X-ray diffraction analysis has elucidated the crystal structure of this compound.

The crystals are monoclinic and belong to the P2₁/n space group.[5] The barium ion (Ba²⁺) is coordinated by eight water oxygen atoms, forming a slightly distorted Archimedean antiprism.[5] Unlike the monohydrate, where ligands are shared, the individual Ba²⁺ centers in the octahydrate do not share ligands.[1] This distinct coordination environment influences its solubility and reactivity.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 9.35 Å |

| b | 9.28 Å |

| c | 11.87 Å |

| β | 99° |

| Formula Units per Cell (Z) | 4 |

| Data from Manohar & Ramaseshan, 1964.[5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

General Properties

This compound is an odorless, white crystalline solid.[3][6] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[3][7]

| Property | Value | Reference(s) |

| Molar Mass | 315.46 g/mol | [1][3] |

| Appearance | White crystalline powder/solid | [3] |

| Density | 2.18 g/cm³ (at 16 °C) | [1] |

| Melting Point | 78 °C (172 °F; 351 K) | [1][3] |

| Boiling Point | 780 °C (1,440 °F; 1,050 K) | [1][3] |

| Basicity (pKb) | 0.15 (first OH⁻), 0.64 (second OH⁻) | [1] |

Solubility

This compound is notably more soluble in hot water than in cold water. It is also soluble in methanol but only sparingly soluble in ethanol and is insoluble in acetone.[3]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 1.67 |

| 20 | 3.89 |

| 30 | 5.59 |

| 40 | 8.22 |

| 50 | 11.7 |

| 60 | 20.94 |

| 100 | 101.4 |

| Solubility data for BaO, which forms Ba(OH)₂ in water.[1] |

Thermal Decomposition

Upon heating, this compound undergoes dehydration. It converts to the monohydrate when heated in air.[1][8] Further heating to around 800 °C results in decomposition to barium oxide (BaO) and water.[1] In a vacuum at 100 °C, the monohydrate yields BaO and water.[1][8]

The endothermic reaction of this compound with ammonium salts, such as ammonium chloride or ammonium thiocyanate, is a well-known demonstration of a spontaneous endothermic process, producing temperatures cold enough to freeze water.[1][9]

Synthesis and Handling

Synthesis Protocols

Several methods are employed for the synthesis of this compound.

Method 1: From Barium Oxide A straightforward and common laboratory preparation involves dissolving barium oxide in water.[1] This reaction is exothermic. BaO + 9H₂O → Ba(OH)₂·8H₂O

Method 2: From Barium Carbonate This industrial method involves the high-temperature reduction of barium carbonate with a carbon source, followed by hydration.[10]

-

Mix finely powdered barium carbonate with powdered charcoal and a binder like rosin.

-

Heat the mixture in a crucible at a high temperature for approximately one hour.

-

After cooling, cautiously add water to the resulting barium oxide.

-

Heat the mixture to boiling and filter the hot solution.

-

Cool the filtrate to induce crystallization of this compound.

Method 3: Double Displacement Reaction Barium hydroxide can be prepared via a double displacement reaction between a soluble barium salt and a strong base. BaCl₂ + 2NaOH → Ba(OH)₂ + 2NaCl

Handling and Safety

This compound is toxic and corrosive.[3][8] It can cause severe skin burns and eye damage and is harmful if inhaled or ingested.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable respirator.[11][12]

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[12][13] It should be kept away from acids and moisture.[3] Due to its reactivity with atmospheric carbon dioxide, containers should be sealed to prevent the formation of insoluble barium carbonate.[13]

Key Applications

The unique properties of this compound lend it to a variety of applications in different scientific disciplines.

Analytical Chemistry: Titration of Weak Acids

A primary application of barium hydroxide is in the titration of weak acids, particularly organic acids.[1][4] Unlike sodium hydroxide and potassium hydroxide, a clear aqueous solution of barium hydroxide is guaranteed to be free of carbonate ions because barium carbonate is insoluble in water.[1] This eliminates a significant source of error in titrations using indicators like phenolphthalein, as carbonate ions are basic and would interfere with the endpoint determination.[1]

Caption: Workflow for the titration of a weak acid with barium hydroxide.

Organic Synthesis

Barium hydroxide serves as a strong base in various organic reactions.[1][14] It is used for the hydrolysis of esters and nitriles.[1] Other applications include its use as a base in aldol condensations and for the decarboxylation of amino acids. It has also been utilized in the preparation of compounds like cyclopentanone and diacetone alcohol.[1]

Industrial and Materials Science Applications

Industrially, barium hydroxide is a precursor to other barium compounds.[1][15] It is used in the production of barium salts, which have applications in pigments and plastics.[4] The monohydrate is employed to dehydrate and remove sulfate from various products, a process that takes advantage of the very low solubility of barium sulfate.[1][15] Other industrial uses include:

Reaction with Carbon Dioxide

Barium hydroxide readily reacts with carbon dioxide to form insoluble barium carbonate.[1][9] This reaction is often used to demonstrate the presence of CO₂ and is the reason its solutions are used as "baryta water" for CO₂ detection.[18][19]

Ba(OH)₂ + CO₂ → BaCO₃↓ + H₂O[9][20]

Caption: Reaction of aqueous barium hydroxide with carbon dioxide gas.

Conclusion

This compound is a compound of significant scientific and industrial importance. Its well-defined crystal structure gives rise to a set of physicochemical properties that make it a versatile reagent. From precise analytical titrations to its role as a strong base in organic synthesis and a precursor in materials science, its utility is extensive. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is paramount for its effective and responsible use in research and development.

References

-

Wikipedia. Barium hydroxide. [Link]

-

Mintchem. This compound (Ba(OH)2·8H2O) Suppliers, Exporters. [Link]

-

Sciencemadness Wiki. Barium hydroxide. [Link]

-

AECI. Barium Hydroxide:How It Works and Where It's Used. [Link]

-

Chemistry Learner. Barium Hydroxide Formula, Molar Mass, Octahydrate, Uses, MSDS. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Barium Hydroxide in Chemical Synthesis and Laboratory Analysis. [Link]

-

Loba Chemie. This compound AR. [Link]

-

chemeurope.com. Barium hydroxide. [Link]

-

Semantic Scholar. The crystal structure of this compound Ba(OH)2 - 8H2O. [Link]

-

Kremer Pigmente. 64080 this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Chemical Synthesis and Water Treatment. [Link]

-

Physics Forums. Barium Hydroxide: Use & Benefits for Titrations. [Link]

-

Penta chemicals. This compound. [Link]

-

Harper College. This compound MSDS. [Link]

-

Cater Chemicals. This compound | Safety Data Sheet. [Link]

-

PrepChem.com. Preparation of barium hydroxide. [Link]

-

Chemical Equations online. Ba(OH)2 + CO2 → BaCO3 + H2O. [Link]

-

Common Organic Chemistry. Barium Hydroxide. [Link]

Sources

- 1. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Barium Hydroxide [commonorganicchemistry.com]

- 3. Mintchem this compound (Ba(OH)2·8H2O) Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 4. nbinno.com [nbinno.com]

- 5. The crystal structure of this compound Ba(OH)2 - 8H2O | Semantic Scholar [semanticscholar.org]

- 6. ProChem, Inc. This compound, ACS Grade - Versatile Base for Industrial & Chemical Applications [prochemonline.com]

- 7. Page loading... [guidechem.com]

- 8. Barium_hydroxide [chemeurope.com]

- 9. Barium Hydroxide Formula, Molar Mass, Octahydrate, Uses, MSDS [chemistrylearner.com]

- 10. prepchem.com [prepchem.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. This compound | 12230-71-6 [chemicalbook.com]

- 14. Barium Hydroxide:How It Works and Where It's Used [eureka.patsnap.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. CAS 12230-71-6: Barium hydroxide, octahydrate | CymitQuimica [cymitquimica.com]

- 18. kremer-pigmente.com [kremer-pigmente.com]

- 19. physicsforums.com [physicsforums.com]

- 20. Ba(OH)2 + CO2 → BaCO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

Synthesis and preparation of Barium hydroxide octahydrate in the lab

An In-depth Technical Guide to the Laboratory Synthesis and Preparation of Barium Hydroxide Octahydrate

Authored by: A Senior Application Scientist

Foreword

This compound, Ba(OH)₂·8H₂O, is a significant inorganic compound with a wide array of applications, from its use as a strong base in organic synthesis to its role in analytical chemistry and industrial processes.[1][2] This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles, emphasizing safety, reliability, and the rationale behind each experimental step.

Theoretical Bedrock: Understanding Barium Hydroxide

Barium hydroxide is a strong base, dissociating completely in aqueous solutions to yield barium cations (Ba²⁺) and hydroxide anions (OH⁻).[3] The most common and stable hydrated form at room temperature is the octahydrate, which exists as colorless, monoclinic crystals.[4][5] A key characteristic of barium hydroxide is its reaction with atmospheric carbon dioxide to form insoluble barium carbonate (BaCO₃), a property that necessitates careful handling to maintain the purity of its solutions.[6] This reactivity also makes it a valuable reagent for titrating weak acids, as carbonate-free solutions can be readily prepared.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value |

| Chemical Formula | Ba(OH)₂·8H₂O |

| Molar Mass | 315.46 g/mol [7][8][9] |

| Appearance | White crystalline solid[6][7] |

| Melting Point | 78 °C (melts in its own water of crystallization)[4][7][8] |

| Boiling Point | 780 °C[7][8] |

| Density | 2.18 g/cm³[2][7] |

| Solubility in Water | Varies with temperature (see table below)[10] |

Aqueous Solubility Profile

The solubility of barium hydroxide in water is temperature-dependent, a critical factor for its crystallization-based purification.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 1.5 |

| 20 | 3.48 |

| 40 | 8.2 |

| 60 | 21 |

Data sourced from Sigma-Aldrich.[10]

Synthesis Methodologies: Pathways to this compound

Several viable methods exist for the laboratory synthesis of this compound. The choice of method often depends on the available starting materials, desired purity, and scale of the preparation.

Method 1: Hydration of Barium Oxide

This is a direct and highly exothermic reaction where barium oxide (BaO) reacts with water to form barium hydroxide.[2] The octahydrate then crystallizes from the aqueous solution.

Causality: The strong affinity of the basic oxide (BaO) for water drives this reaction. The exothermicity is substantial, and care must be taken to control the reaction rate.

Experimental Protocol

-

Reagent Preparation: Carefully weigh a desired amount of anhydrous barium oxide powder.

-

Reaction: In a fume hood, cautiously add the barium oxide in small portions to a beaker containing deionized water. The reaction is vigorous and generates significant heat.

-

Dissolution: Stir the mixture until the barium oxide has completely reacted and dissolved. The solution will be hot.

-

Filtration: While still hot, filter the solution through a heated funnel with fluted filter paper to remove any insoluble impurities, such as barium carbonate formed from exposure to air.[11]

-

Crystallization: Cover the beaker and allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[11]

-

Isolation and Drying: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them in a desiccator to protect them from atmospheric carbon dioxide.[11]

Workflow Diagram

Caption: Workflow for the synthesis of Ba(OH)₂·8H₂O from Barium Oxide.

Method 2: Double Displacement Reaction

A common laboratory preparation involves the double displacement reaction between a soluble barium salt, such as barium chloride (BaCl₂), and a strong base, typically sodium hydroxide (NaOH).[7]

Causality: This method leverages the low solubility of barium hydroxide in cold water compared to the high solubility of the byproduct, sodium chloride. The reaction is driven by the formation of the less soluble product upon cooling.

Experimental Protocol

-

Solution Preparation: Prepare separate aqueous solutions of barium chloride and sodium hydroxide. It is advisable to warm both solutions to increase the initial solubility of the reactants.

-

Reaction: Slowly add the sodium hydroxide solution to the barium chloride solution with constant stirring. A precipitate of barium hydroxide may form.

-

Redissolution and Filtration: Heat the mixture to dissolve the barium hydroxide precipitate. Perform a hot filtration to remove any insoluble impurities, particularly barium carbonate.

-

Crystallization: Allow the clear filtrate to cool slowly. This compound will crystallize out, while the more soluble sodium chloride remains in the solution.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any residual sodium chloride and sodium hydroxide.

-

Drying: Dry the purified crystals in a desiccator.

Workflow Diagram

Caption: Workflow for Ba(OH)₂·8H₂O synthesis via double displacement.

Purification and Characterization

Purification: Recrystallization

The primary method for purifying this compound is recrystallization from hot water.[6] This technique exploits the significant difference in its solubility at high and low temperatures.

Self-Validating System: The process of recrystallization is inherently self-validating. The formation of well-defined crystals from a clear, saturated solution is a strong indicator of purity. Any insoluble impurities are removed during the initial hot filtration step, while soluble impurities remain in the mother liquor after crystallization.

Characterization

To confirm the identity and purity of the synthesized product, the following characterization techniques are recommended:

-

Melting Point Determination: this compound has a characteristic melting point of 78 °C, where it dissolves in its own water of hydration.[4][7][8]

-

Titration: The purity of the synthesized product can be determined by titrating a known mass of the compound with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

-

Spectroscopic Methods: Techniques such as X-ray diffraction (XRD) can be used to confirm the crystalline structure of the octahydrate.[5]

Safety and Handling

Trustworthiness through Safety: A robust protocol is one that prioritizes safety. All soluble barium compounds, including barium hydroxide, are toxic if ingested or inhaled.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]

-

Handling: Handle barium compounds in a well-ventilated area or a fume hood to avoid inhaling dust.[12][14] Avoid contact with skin and eyes.[12]

-

Storage: Store this compound in tightly sealed containers to protect it from atmospheric moisture and carbon dioxide.[6][12]

-

Emergency Procedures: In case of skin or eye contact, rinse the affected area with copious amounts of water for at least 20 minutes and seek immediate medical attention.[13] If ingested, do not induce vomiting and seek immediate medical attention.[13][15]

Conclusion

The synthesis of this compound in a laboratory setting can be achieved through straightforward and reliable methods. The choice between the hydration of barium oxide and the double displacement reaction will depend on the available starting materials and desired scale. By understanding the chemical principles behind the synthesis and purification, and by adhering to strict safety protocols, researchers can consistently prepare high-purity this compound for their scientific endeavors.

References

- Barium Hydroxide:How It Works and Where It's Used. (2024).

- Barium hydroxide - Sciencemadness Wiki. (2024).

- Barium - ESPI Metals. (n.d.).

- How can we prepare barium hydroxide? - Quora. (2017).

- 64080 this compound - Kremer Pigmente. (n.d.).

- Mintchem this compound (Ba(OH)2·8H2O) Suppliers, Exporters | HEAVEN. (n.d.).

- Student safety sheets 42 Barium compounds - CLEAPSS Science. (n.d.).

- Solubility Table for Water at Temperature - Sigma-Aldrich. (n.d.).

- Formation and separation of barium hydrosulfide and barium hydroxide for use in chemical recovery processes - Google Patents. (n.d.).

- This compound | 12230-71-6 - ChemicalBook. (2025).

- Preparation of barium hydroxide - PrepChem.com. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2018).

- What Are The Safety Considerations For Barium Chloride? - Chemistry For Everyone. (2025).

- BARIUM HYDROXIDE - Ataman Kimya. (n.d.).

- Barium hydroxide - chemeurope.com. (n.d.).

- Barium Hydroxide Production Plant Report: Setup & Cost. (n.d.).

- Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.).

- barium hydroxide production - Global - ecoQuery. (n.d.).

- Production and manufacturing method and process flow of barium hydroxide-Chemwin. (n.d.).

- Barium hydroxide - Wikipedia. (n.d.).

- Barium hydroxide, octahydrate | BaH18O10 | CID 17749109 - PubChem. (n.d.).

- The crystal structure of this compound Ba(OH)2 - 8H2O - Semantic Scholar. (1964).

Sources

- 1. imarcgroup.com [imarcgroup.com]

- 2. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 3. Barium Hydroxide:How It Works and Where It's Used [eureka.patsnap.com]

- 4. kremer-pigmente.com [kremer-pigmente.com]

- 5. The crystal structure of this compound Ba(OH)2 - 8H2O | Semantic Scholar [semanticscholar.org]

- 6. This compound | 12230-71-6 [chemicalbook.com]

- 7. Mintchem this compound (Ba(OH)2·8H2O) Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 8. Barium_hydroxide [chemeurope.com]

- 9. Barium hydroxide, octahydrate | BaH18O10 | CID 17749109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Solubility Table for Water at Temperature [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

- 12. Barium - ESPI Metals [espimetals.com]

- 13. science.cleapss.org.uk [science.cleapss.org.uk]

- 14. fishersci.com [fishersci.com]

- 15. m.youtube.com [m.youtube.com]

Solubility of Barium hydroxide octahydrate in water and organic solvents

An In-depth Technical Guide to the Solubility of Barium Hydroxide Octahydrate

Authored by: A Senior Application Scientist

This compound (Ba(OH)₂·8H₂O) is an inorganic compound of significant interest across various scientific disciplines, including analytical chemistry, organic synthesis, and materials science.[1][2] As one of the principal compounds of barium, it serves as a strong base and a precursor for the synthesis of other barium salts.[2][3][4] Its utility is often dictated by its solubility characteristics, which vary dramatically with the solvent system and temperature. This guide provides a comprehensive technical overview of the solubility of this compound in aqueous and organic media, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the physicochemical principles governing its dissolution, present quantitative data, and detail a robust experimental protocol for solubility determination.

Physicochemical Properties of this compound

This compound is a white crystalline solid.[1][5] It is the most common commercial form of barium hydroxide due to its greater stability and ease of handling compared to the anhydrous or monohydrate forms.[3][6] A critical characteristic is its hygroscopic nature and its propensity to readily absorb atmospheric carbon dioxide, forming insoluble barium carbonate (BaCO₃).[1][2][7] This reaction underscores the necessity of storing the compound in tightly sealed containers and preparing its aqueous solutions freshly.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | Ba(OH)₂·8H₂O | [1] |

| Molecular Weight | 315.46 g/mol | [1][3][6] |

| Appearance | White crystalline powder or transparent crystals | [1][6] |

| Density | 2.18 g/cm³ | [1] |

| Melting Point | 78 °C (melts in its own water of crystallization) | [1][3][8] |

| Boiling Point | 780 °C (decomposes) | [1][3] |

| pH | ~12.5 (50 g/L aqueous solution at 20°C) | [2] |

Aqueous Solubility

The solubility of barium hydroxide in water is markedly dependent on temperature. It is slightly soluble in cold water but exhibits a significant increase in solubility as the temperature rises.[9] This positive temperature coefficient is indicative of an endothermic dissolution process, where heat is absorbed from the surroundings to break down the crystal lattice and hydrate the resulting Ba²⁺ and OH⁻ ions. This property is often exploited in purification through recrystallization.

The aqueous solution, commonly known as "baryta water," is strongly alkaline.[8] A key advantage of baryta water in analytical chemistry, particularly for titrating weak acids, is that any contaminating carbonate ions are precipitated as insoluble barium carbonate, ensuring a truly carbonate-free hydroxide solution.[4]

Table 2: Solubility of Barium Hydroxide in Water at Various Temperatures (Data expressed as grams of anhydrous Ba(OH)₂ per 100 mL of water)

| Temperature (°C) | Solubility ( g/100 mL) | Source(s) |

| 0 | 1.67 | |

| 10 | 2.48 | |

| 15 | 5.6 (as octahydrate, equivalent to ~3.0 g anhydrous) | [1][2] |

| 20 | 3.89 | |

| 30 | 5.59 | |

| 40 | 8.22 | |

| 50 | 13.1 | |

| 60 | 20.9 | |

| 80 | 101.4 |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." As a highly polar, ionic compound containing water of hydration, its solubility is greatest in polar protic solvents that can engage in hydrogen bonding and effectively solvate the barium and hydroxide ions.

-

Causality of Solvent Effects: The eight water molecules within the crystal structure play a crucial role. For dissolution to occur in an organic solvent, the solvent molecules must displace these water molecules and successfully solvate the ions. Polar protic solvents like methanol are most effective at this. As the alkyl chain length increases (e.g., ethanol), the nonpolar character of the solvent increases, leading to a rapid decrease in solvating power and, consequently, lower solubility. Aprotic and nonpolar solvents, such as acetone and hydrocarbons, are incapable of disrupting the ionic lattice and solvating the ions, rendering the compound effectively insoluble.[1][10]

Table 3: Qualitative Solubility in Common Organic Solvents

| Solvent | Type | Solubility | Source(s) |

| Methanol | Polar Protic | Soluble / Freely Soluble | [1][6][10] |

| Ethanol | Polar Protic | Sparingly / Slightly Soluble | [1][10][11] |

| Acetone | Polar Aprotic | Insoluble | [1][10][11] |

| Ether | Nonpolar | Insoluble | [5] |

Standardized Protocol for Experimental Solubility Determination

To ensure accurate and reproducible data, a standardized methodology is essential. The isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.

Principle:

An excess amount of the solute (this compound) is agitated in the solvent (e.g., deionized water) at a constant temperature for a sufficient period to allow the solution to reach equilibrium saturation. The concentration of the solute in the clear supernatant is then determined analytically.

Step-by-Step Methodology:

-

System Preparation: Add an excess of this compound to a known volume of the chosen solvent in a jacketed glass vessel connected to a temperature-controlled circulating water bath. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Stir the slurry vigorously using a magnetic stirrer. Maintain the desired temperature (e.g., 25.0 ± 0.1 °C) for a minimum of 24 hours. Expertise & Experience Insight: For crystalline hydrates, equilibration can be slow. It is advisable to take samples at multiple time points (e.g., 24, 36, and 48 hours) to validate that the measured concentration is stable, confirming equilibrium has been reached.

-

Sample Collection: Cease agitation and allow the excess solid to settle for at least 2 hours. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter) to prevent aspiration of solid particles. Trustworthiness Insight: The pipette and filter should be pre-equilibrated at the experimental temperature to prevent temperature fluctuations that could cause precipitation or alter solubility.

-

Gravimetric Analysis & Dilution: Immediately transfer the filtered sample to a tared volumetric flask and record the exact weight. Dilute the sample to the flask's mark with deionized water to prevent crystallization and prepare it for analysis.

-

Quantitative Analysis (Titration): Transfer a precise aliquot of the diluted solution to an Erlenmeyer flask. Add 2-3 drops of phenolphthalein or thymolphthalein indicator. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint (disappearance of the pink/blue color) is reached.[4]

-

Calculation:

-

Calculate the moles of HCl used to neutralize the sample.

-

From the stoichiometry of the reaction (Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O), determine the moles of Ba(OH)₂ in the aliquot.

-

Scale this value up to find the total mass of Ba(OH)₂ in the original supernatant sample.

-

Express solubility as grams of solute per 100 g of solvent or moles per liter (M).

-

Visual Workflow: Isothermal Saturation Method

Sources

- 1. Mintchem this compound (Ba(OH)2·8H2O) Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 2. This compound | 12230-71-6 [chemicalbook.com]

- 3. Barium_hydroxide [chemeurope.com]

- 4. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 5. This compound Supplier | 12230-71-6 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 6. Barium Hydroxide [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. kremer-pigmente.com [kremer-pigmente.com]

- 9. Barium Hydroxide: Structure, Properties, Uses & Formula Explained [vedantu.com]

- 10. This compound, 98+%, for analysis 250 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 11. chembk.com [chembk.com]

A Senior Application Scientist's Guide to the Thermal Decomposition of Barium Hydroxide Octahydrate to Barium Oxide

Abstract: This technical guide provides a comprehensive examination of the thermal decomposition pathway of Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) to Barium Oxide (BaO). Moving beyond a simple procedural outline, this document elucidates the causal mechanisms behind the multi-step dehydration and decomposition process. It details the thermodynamic principles, the role of intermediate hydrates, and the critical experimental parameters that govern the transformation. A validated, field-proven protocol for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is presented, designed to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and materials scientists who require a deep, functional understanding of this fundamental inorganic transformation for applications ranging from catalyst synthesis to advanced materials development.

Foundational Principles of the Ba(OH)₂·8H₂O System

This compound is a crystalline solid that serves as a common laboratory and industrial precursor for other barium compounds[1][2]. Its thermal decomposition is a classic, yet nuanced, example of a multi-stage solid-state reaction. The overall transformation to barium oxide is not a single event but a sequence of distinct dehydration and decomposition steps, each with its own thermodynamic and kinetic profile.

Understanding this pathway is critical for applications where the final product, Barium Oxide (BaO), is desired. BaO is a key component in the manufacturing of certain types of glass, ceramics, and specialty catalysts. Precise control over its production from the hydrated precursor is paramount for achieving the desired purity, particle size, and reactivity of the final oxide product. The process is highly endothermic, a principle famously demonstrated in classroom settings by mixing this compound with an ammonium salt, which absorbs enough heat from the surroundings to freeze water[1][3].

The Stepwise Decomposition Mechanism

The conversion of Ba(OH)₂·8H₂O to BaO proceeds through several key thermal events. The initial phase involves the systematic removal of the eight molecules of water of crystallization, followed by the decomposition of the resulting anhydrous barium hydroxide.

Dehydration: From Octahydrate to Anhydrous

The process begins with the melting of the octahydrate in its own water of crystallization, a phenomenon that occurs at approximately 78 °C[4]. This is immediately followed by the loss of water molecules. The dehydration sequence is generally understood to proceed in stages:

-

Loss of Seven Water Molecules: The octahydrate first loses seven water molecules to form the more stable Barium Hydroxide Monohydrate (Ba(OH)₂·H₂O)[5]. This is the most significant mass loss event during the dehydration phase.

-

Formation of Anhydrous Barium Hydroxide: Upon further heating, the monohydrate loses its final water molecule to yield anhydrous Barium Hydroxide (Ba(OH)₂)[6]. This step typically occurs at temperatures above 100 °C, particularly under vacuum conditions[1][2][7]. Some studies have noted the potential formation of a dihydrate intermediate, particularly in recrystallized samples[8].

Final Decomposition to Barium Oxide

The final and most energy-intensive step is the decomposition of anhydrous Ba(OH)₂ into Barium Oxide (BaO) and water vapor. This reaction requires significantly higher temperatures, typically stated to occur around 800 °C[1][9].

Overall Reaction Pathway: Ba(OH)₂·8H₂O(s) → Ba(OH)₂·H₂O(s) + 7H₂O(g) Ba(OH)₂·H₂O(s) → Ba(OH)₂(s) + H₂O(g) Ba(OH)₂(s) → BaO(s) + H₂O(g)[10]

The logical flow of this multi-stage decomposition is visualized in the diagram below.

Caption: Stepwise thermal decomposition of Ba(OH)₂·8H₂O to BaO.

Core Analytical Workflow: TGA-DSC

To experimentally validate and quantify the decomposition pathway, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is the industry standard.

-

Thermogravimetric Analysis (TGA): This technique provides quantitative data on mass changes as a function of temperature. For this application, TGA is used to precisely measure the mass loss corresponding to the removal of water molecules at each stage, thereby confirming the stoichiometry of the intermediates.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It identifies the endothermic events (heat absorption) associated with melting and each dehydration/decomposition step, providing critical thermodynamic data.

The synergy of these techniques provides a self-validating system. The mass loss events observed in TGA must correspond to the endothermic peaks detected by DSC, ensuring a comprehensive and trustworthy characterization of the material's thermal behavior.

The diagram below outlines the logical workflow for this analysis.

Caption: Experimental workflow for TGA-DSC analysis of Ba(OH)₂·8H₂O.

Validated Experimental Protocol

This protocol describes a robust method for characterizing the thermal decomposition of Ba(OH)₂·8H₂O using a simultaneous TGA-DSC instrument.

4.1 Instrumentation and Materials

-

Instrument: Simultaneous TGA-DSC Analyzer (e.g., Setaram Setsys Evo or equivalent).

-

Crucibles: 100 µL alumina crucibles.

-

Atmosphere: High-purity nitrogen (N₂) or argon (Ar) gas.

-

Sample: this compound (Ba(OH)₂·8H₂O), ACS reagent grade or higher.

4.2 Causality in Experimental Design

-

Crucible Choice: Alumina is chosen for its high thermal stability and inertness, preventing any reaction with the sample or its decomposition products at temperatures up to 900°C.

-

Inert Atmosphere: An inert gas flow (e.g., nitrogen) is critical. Barium hydroxide readily absorbs atmospheric carbon dioxide to form barium carbonate (BaCO₃)[6][11]. BaCO₃ is thermally stable at 800°C and its presence would lead to significant errors in the final mass loss measurement and incorrect identification of BaO as the final product[12]. The inert atmosphere purges the furnace of CO₂ and other reactive gases.

4.3 Step-by-Step Methodology

-

Tare Crucible: Place an empty alumina crucible in the TGA balance and tare it.

-

Sample Loading: Transfer approximately 5-10 mg of Ba(OH)₂·8H₂O into the tared crucible. Record the exact initial mass. Rationale: This sample size is small enough to minimize thermal gradients within the sample but large enough to provide a clear, measurable signal.

-

Instrument Setup: Place the sample crucible onto the TGA measurement sensor. Place an empty, tared alumina crucible on the reference sensor.

-

Purge System: Close the furnace and purge the system with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes. Rationale: This ensures the complete removal of atmospheric contaminants before heating begins.

-

Thermal Program: Program the instrument with the following thermal profile:

-

Segment 1: Equilibrate at 30 °C.

-

Segment 2: Ramp temperature from 30 °C to 900 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate provides a good balance between resolution of thermal events and experimental run time. Slower rates can offer better separation of close events, while faster rates can shift transition temperatures higher[13].

-

Segment 3: Hold at 900 °C for 10 minutes. Rationale: An isothermal hold ensures the decomposition reaction proceeds to completion.

-

-

Data Acquisition: Begin the experiment and record the sample mass, temperature, and differential heat flow throughout the program.

4.4 Data Interpretation

-

Analyze the TGA Curve (Mass vs. Temperature):

-

Calculate the percentage mass loss for each distinct step.

-

Compare the experimental mass loss percentages to the theoretical values for the dehydration of the octahydrate to the monohydrate, the monohydrate to the anhydrous form, and the final decomposition to BaO.

-

-

Analyze the DSC Curve (Heat Flow vs. Temperature):

-

Identify the onset and peak temperatures for each endothermic event.

-

Correlate each endothermic peak with a corresponding mass loss step on the TGA curve. The first major event should correspond to the combined melting and initial dehydration. Subsequent events correspond to further dehydration and the final decomposition.

-

Summary of Quantitative Decomposition Data

The thermal decomposition of Ba(OH)₂·8H₂O is characterized by distinct stages, each with a theoretical mass loss based on its stoichiometry.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| Ba(OH)₂·8H₂O → Ba(OH)₂·H₂O | ~78 - 120 | 39.95% | 39.95% |

| Ba(OH)₂·H₂O → Ba(OH)₂ | ~120 - 400 | 5.71% | 45.66% |

| Ba(OH)₂ → BaO | ~400 - 800+ | 5.71% | 51.37% |

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.[8][14] The theoretical calculations are based on the molar masses: Ba(OH)₂·8H₂O (315.46 g/mol ), Ba(OH)₂·H₂O (189.36 g/mol ), Ba(OH)₂ (171.34 g/mol ), BaO (153.33 g/mol ), and H₂O (18.015 g/mol ).

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be reliably characterized using standard thermal analysis techniques. This guide has detailed the underlying chemical transformations from the initial hydrated state to the final oxide product. By employing the validated TGA-DSC protocol presented, researchers can ensure the generation of accurate and reproducible data. A causal understanding of experimental parameters, particularly the necessity of an inert atmosphere to prevent carbonate formation, is essential for achieving trustworthy results. This foundational knowledge is indispensable for the controlled synthesis of high-purity barium oxide and for the broader application of thermal analysis in materials science.

References

-

Sciencemadness Wiki. (2024). Barium hydroxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Barium hydroxide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of barium hydroxide. Retrieved from [Link]

-

Linquip. (2024). Barium Hydroxide: How It Works and Where It's Used. Retrieved from [Link]

-

Bohrium. (1972). Thermal decomposition of the hydrates of barium hydroxide. Retrieved from [Link]

-

ResearchGate. (2008). Low-Temperature Heat Capacities and Thermodynamic Properties of Octahydrated Barium Dihydroxide, Ba(OH)2·8H2O(s). Retrieved from [Link]

-

DSpace Repository. (2011). Thermal decomposition of selected barium compouds in search for an alternativ route for manufacture of sodium hydroxide. Retrieved from [Link]

-

ResearchGate. (2019). Problem solving this compound substance in water. Retrieved from [Link]

-

Kremer Pigmente. (n.d.). 64080 this compound. Retrieved from [Link]

-

TOPTION. (n.d.). China Ba(Oh)2·8h2o - Barium Hydroxide. Retrieved from [Link]

-

chemeurope.com. (n.d.). Barium hydroxide. Retrieved from [Link]

-

ResearchGate. (2003). Thermal decomposition kinetics of barium 2,4,6-trinitroresorecinate monohydrate. Retrieved from [Link]

-

MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. Retrieved from [Link]

-

ResearchGate. (2002). Barium titanate via thermal decomposition of Ba,Ti-precursor complexes: The nature of the intermediate phases. Retrieved from [Link]

-

PubChem. (n.d.). Barium hydroxide, octahydrate. Retrieved from [Link]

-

ResearchGate. (1988). A Study of the Thermal Decomposition of BaCO3. Retrieved from [Link]

-

Flinn Scientific Canada. (n.d.). Cool Reaction. Retrieved from [Link]

-

ResearchGate. (2023). Comprehensive Evaluation of this compound for Reliable Thermal Energy Storage: Supercooling Suppression and Corrosion Compatibility. Retrieved from [Link]

-

Scirp.org. (2018). This compound (Ba(OH)2·8H2O) as a Substitute Alternative for Barium Carbonate (BaCO3) in Synthesis Superconductor of Nd1Ba2Cu3O7-δ Phase. Retrieved from [Link]

-

ResearchGate. (2019). Experimental investigation of this compound as latent heat storage materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. An endothermic process when, Ba(OH)2.8H2O and NH4Cl. Retrieved from [Link]

-

SciSpace. (1981). Hydrates of barium hydroxide. preparation, thermal decomposition and x-ray data. Retrieved from [Link]

-

Sdfine. (n.d.). Ba(OH)2 .8H2 O. Retrieved from [Link]

-

ResearchGate. (2015). Ba(OH)2·8H2O composite phase-change material and its heat release characteristics in solar photovoltaic/photo-thermal collectors. Retrieved from [Link]

-

WebQC. (n.d.). Ba(OH)2 = BaO + H2O. Retrieved from [Link]

-

ResearchGate. (2004). Barium Hydroxide Ba(OH) 2 ·8H 2 O. Retrieved from [Link]

Sources

- 1. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Barium_hydroxide [chemeurope.com]

- 3. flinnsci.ca [flinnsci.ca]

- 4. kremer-pigmente.com [kremer-pigmente.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Thermal decomposition of the hydrates of barium hydroxide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Page loading... [guidechem.com]

- 10. webqc.org [webqc.org]

- 11. Barium Hydroxide:How It Works and Where It's Used [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. bath.ac.uk [bath.ac.uk]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Endothermic Reaction of Barium Hydroxide Octahydrate with Ammonium Salts

This whitepaper provides a comprehensive technical overview of the spontaneous endothermic reaction between solid barium hydroxide octahydrate and solid ammonium salts. This reaction serves as a powerful illustration of entropy-driven processes, where a significant increase in disorder compensates for an unfavorable enthalpy change, causing a dramatic decrease in temperature. This guide is intended for researchers, scientists, and drug development professionals who can leverage the principles of thermodynamic control in various applications.

Foundational Thermodynamic Principles

The reaction between this compound and ammonium salts is a classic example of a process governed by the second law of thermodynamics. The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is defined by the equation:

ΔG = ΔH - TΔS [1]

Where:

-

ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.[1]

-

ΔH is the change in enthalpy. A positive value signifies an endothermic reaction that absorbs heat from its surroundings.[1]

-

T is the temperature in Kelvin.

-

ΔS is the change in entropy. A positive value indicates an increase in the disorder or randomness of the system.[1]

In this specific reaction, the enthalpy change (ΔH) is positive, meaning the reaction absorbs a significant amount of heat from its surroundings.[1] Despite this, the reaction is spontaneous because the entropy change (ΔS) is very large and positive.[1] The reaction transforms two solid reactants into a liquid solution, a gas, and a greater number of moles of products, leading to a substantial increase in disorder.[1] This large positive TΔS term outweighs the positive ΔH, resulting in a negative ΔG and a spontaneous reaction.[1][2]

1.1. The Critical Role of Water of Crystallization

The water of crystallization in this compound (Ba(OH)₂·8H₂O) is not a mere spectator in this reaction. It plays a crucial role by acting as a solvent, enabling the dissociation of the ionic solids.[1] This creates a slushy, semi-aqueous environment where the ions can become mobile and react with each other.[1] The presence of these eight water molecules per formula unit of barium hydroxide is essential for the reaction to proceed readily at room temperature.[3][4] Without this built-in solvent, the reaction between the two solids would be significantly slower, if it occurred at all.

Reaction Mechanisms and Stoichiometry

The reaction proceeds via an acid-base neutralization. The ammonium ion (NH₄⁺) from the ammonium salt acts as a weak acid, while the hydroxide ion (OH⁻) from the barium hydroxide acts as a strong base.[5]

2.1. Reaction with Ammonium Thiocyanate

When mixed, solid this compound and solid ammonium thiocyanate undergo a rapid reaction.[6][7]

Balanced Chemical Equation: Ba(OH)₂·8H₂O(s) + 2 NH₄SCN(s) → Ba(SCN)₂(aq) + 2 NH₃(g) + 10 H₂O(l)[1][6][8]

The production of ammonia gas, an aqueous solution of barium thiocyanate, and a significant amount of liquid water from two solids leads to a massive increase in the entropy of the system.[1][6][8]

2.2. Reaction with Ammonium Chloride

A similar endothermic reaction occurs with ammonium chloride.

Balanced Chemical Equation: Ba(OH)₂·8H₂O(s) + 2 NH₄Cl(s) → BaCl₂·2H₂O(s) + 2 NH₃(aq) + 8 H₂O(l)[9]

This reaction is also highly endothermic, causing a significant temperature drop.[10][11]

2.3. Reaction with Ammonium Nitrate

Ammonium nitrate also reacts with this compound in a spontaneous endothermic process.[12]

Balanced Chemical Equation: Ba(OH)₂·8H₂O(s) + 2 NH₄NO₃(s) → Ba(NO₃)₂(aq) + 2 NH₃(aq) + 10 H₂O(l)[12]

Quantitative Thermodynamic Data

The endothermic nature of these reactions is quantifiable through their thermodynamic parameters. The following table summarizes the key data for the most commonly demonstrated reaction with ammonium salts.

| Ammonium Salt | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Observed Temperature Drop |

| Ammonium Thiocyanate | +102.2 kJ/mol[1] | +495 J/mol·K[1] | ≈ 35-45 °C[1][12] |

| Ammonium Chloride | +90.66 kJ[13] to +105.1kJ[5][10] | Can reach -20 °C[10] | |

| Ammonium Nitrate | Approximately 45 °C[12] |

Experimental Protocols

This section outlines a detailed methodology for demonstrating the endothermic reaction. Strict adherence to safety protocols is mandatory.

4.1. Materials and Equipment

-

Chemicals:

-

Equipment:

4.2. Step-by-Step Experimental Workflow

The following workflow details the experimental steps for the reaction between this compound and ammonium thiocyanate.

-

Preparation: In a well-ventilated area or a fume hood, place a small puddle of water (2-3 mL) on the wooden block.[1][8]

-

Weighing Reactants: Separately weigh approximately 32 g of this compound and 16 g of ammonium thiocyanate.[1][8]

-

Initiating the Reaction: Add both solid reactants to the Erlenmeyer flask.[1][8]

-

Mixing: Stopper the flask and shake or stir vigorously with a stirring rod for about 60 seconds.[1][8] You will observe the solids beginning to liquefy and form a slushy mixture.[6][8]

-

Observation: Place the flask onto the puddle of water on the wooden block and insert a thermometer into the reacting mixture.[1][8] The temperature will drop significantly, and the flask will freeze to the wooden block.[6][8][9]

-

Gas Detection: The characteristic smell of ammonia will be evident.[7] You can confirm the basic nature of the evolved gas by holding a piece of dampened litmus paper over the mouth of the flask.[8]

Caption: Step-by-step experimental workflow.

Reaction Mechanism Visualization

The reaction is initiated by the interaction of the two solids, facilitated by the water of crystallization.

Caption: Reaction mechanism overview.

Safety and Handling

-

Toxicity: Barium compounds are toxic if ingested.[1][7] Ammonium salts are also harmful.[1][7] Avoid creating dust and wash hands thoroughly after handling.[1]

-

Ammonia Gas: The reaction produces ammonia gas, which is a respiratory irritant.[1][7] This experiment must be performed in a well-ventilated area or a fume hood.[11]

-

Thermal Hazard: The flask becomes cold enough to cause frostbite upon prolonged contact.[1][7] Handle the flask with tongs or appropriate thermal gloves.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, chemical-resistant gloves, and a chemical-resistant apron.[7][11]

-

Disposal: Dispose of the resulting mixture in a designated hazardous waste container for heavy metals.[9][12]

Applications and Further Research

The principle of entropy-driven endothermic reactions has several applications, including:

-

Commercial Cold Packs: Many instant cold packs utilize the endothermic dissolution of ammonium nitrate in water.[14]

-

Cryochemistry: The study of chemical reactions at low temperatures can reveal unique reaction pathways and intermediates.[15][16]

-

Energy Storage: Phase-change materials can absorb and release large amounts of heat during melting and freezing, a concept related to the thermodynamics of this reaction.[17]

Further research could explore the kinetics of these solid-state reactions and investigate other pairs of reactants that exhibit similar dramatic endothermic behavior. The optimization of these reactions could lead to more efficient and environmentally friendly cooling technologies.

References

-

Endothermic Reaction - Chemical Education Xchange. [Link]

-

What happens when barium hydroxide mixes with ammonium chloride? Is it an exothermic or endothermic reaction? - Gauth. [Link]

-

Spontaneous Endothermic Reaction | Department of Chemistry | University of Washington. [Link]

-

Cool Reaction - Flinn Scientific Canada. [Link]

-

[FREE] Use enthalpy notation to express the enthalpy change of the reaction between ammonium chloride and barium - brainly.com. [Link]

-

What happens when ammonium chloride reacts with barium hydroxide? - Quora. [Link]

-

Endothermic solid–solid reactions | Demonstration - RSC Education. [Link]

-

T515: Endothermic Reaction - Ba(OH)2 + NH4NO3 | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder. [Link]

-

Endothermic Reactions Demonstration - ThoughtCo. [Link]

-

Demo 45: Endothermic Reactions of Hydrated Barium Hydroxide and Ammonium Chloride . [Link]

-

Thermochemistry: An Endothermic Reaction - Carolina Knowledge Center. [Link]

-

Advances in Cryochemistry: Mechanisms, Reactions and Applications - PMC - NIH. [Link]

-

The coldest reaction | Department of Chemistry and Chemical Biology - Harvard University. [Link]

-

Cold packs - The Royal Society of Chemistry. [Link]

-

Endothermic Reaction . [Link]

-

7.9: Entropy and the Second Law of Thermodynamics - Chemistry LibreTexts. [Link]

-

Water of crystallization | Teach Chemistry - Medium. [Link]

-

Importance of Water of Crystallisation | Meaning, Formula, & Uses - Allen. [Link]

-

Chemical reactions with a room-scale cooling effect - Chemistry Stack Exchange. [Link]

-

Barium hydroxide - Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. medium.com [medium.com]

- 4. Water of Crystallisation | Meaning, Formula, Importance & Uses [allen.in]

- 5. quora.com [quora.com]

- 6. Endothermic Reaction [chemedx.org]

- 7. flinnsci.ca [flinnsci.ca]

- 8. Spontaneous Endothermic Reaction | Department of Chemistry | University of Washington [chem.washington.edu]

- 9. Demo 45: Endothermic Reactions of Hydrated Barium Hydroxide and Ammonium Chloride [www-chem.ucsd.edu]

- 10. Page loading... [wap.guidechem.com]

- 11. Endothermic solid–solid reactions | Demonstration | RSC Education [edu.rsc.org]

- 12. T515: Endothermic Reaction - Ba(OH)2 + NH4NO3 | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 13. gauthmath.com [gauthmath.com]

- 14. edu.rsc.org [edu.rsc.org]

- 15. Advances in Cryochemistry: Mechanisms, Reactions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The coldest reaction | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) for Advanced Research Applications

This guide provides an in-depth exploration of the physical and chemical properties of barium hydroxide octahydrate (Ba(OH)₂·8H₂O), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the causality behind its characteristics and provides actionable experimental protocols, ensuring scientific integrity and practical applicability.

Introduction: Understanding the Utility of a Strong Base

This compound is a crystalline inorganic compound with the chemical formula Ba(OH)₂·8H₂O. It is a strong base, a property that defines its extensive use in both laboratory and industrial settings. Unlike the more common alkali metal hydroxides like NaOH and KOH, barium hydroxide offers unique advantages, particularly in analytical chemistry and organic synthesis, due to the low solubility of its carbonate salt.[1][2] This guide will delve into the fundamental properties of Ba(OH)₂·8H₂O, providing a robust framework for its effective and safe utilization in research environments.

Physicochemical Properties: A Quantitative Overview

The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. For Ba(OH)₂·8H₂O, these properties dictate its handling, storage, and application.

Physical Properties

This compound typically appears as a white, crystalline solid.[3] It is efflorescent, meaning it can lose water of hydration when exposed to air.[4]

| Property | Value | Source(s) |

| Molar Mass | 315.46 g/mol | [1] |

| Appearance | White, monoclinic crystals | [5] |

| Density | 2.18 g/cm³ | [1] |

| Melting Point | 78 °C (172 °F; 351 K) | [1] |

| Solubility in Water | 5.6 g/100 g of water at 288 K (15 °C) | [6][7] |

| pH of Saturated Solution | ~12.5 | [8] |

Chemical Properties

The chemical behavior of this compound is dominated by its strong basicity. In aqueous solution, it fully dissociates to yield barium ions (Ba²⁺) and hydroxide ions (OH⁻).[9]

Reaction with Acids: As a strong base, it readily neutralizes acids in a highly exothermic reaction to form a barium salt and water. For example, with hydrochloric acid:

Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O[10]

Reaction with Carbon Dioxide: A key characteristic of barium hydroxide is its reaction with carbon dioxide to form insoluble barium carbonate (BaCO₃).[1] This property is advantageous in analytical chemistry as it allows for the preparation of carbonate-free standard solutions for titrations.[2]

Ba(OH)₂ + CO₂ → BaCO₃(s) + H₂O

Thermal Decomposition: Upon heating, this compound undergoes a multi-step decomposition. It first loses its water of hydration and then, at higher temperatures (around 800 °C), decomposes to barium oxide (BaO) and water.[1]

Ba(OH)₂·8H₂O(s) → Ba(OH)₂(s) + 8H₂O(g) Ba(OH)₂(s) → BaO(s) + H₂O(g)

Crystal Structure: A Deeper Look

The crystal structure of this compound has been determined by X-ray diffraction.[11] The barium ion (Ba²⁺) is eight-coordinated, surrounded by eight water molecules in a distorted square antiprismatic geometry.[1][8] These individual coordination polyhedra are linked together through a network of hydrogen bonds involving the hydroxide ions and the water molecules.[11] This intricate hydrogen-bonding network is crucial to the stability of the hydrated crystal.

Caption: Conceptual representation of the Ba²⁺ coordination sphere.

Advanced Applications in Research and Development

The unique properties of this compound lend themselves to a variety of specialized applications.

Organic Synthesis

As a strong, yet relatively mild, base, Ba(OH)₂ is employed in various organic transformations. It is particularly useful for the hydrolysis of esters and nitriles, especially when other bases might cause unwanted side reactions.[1] It also serves as a base in aldol condensations and other condensation reactions. Its catalytic activity is being explored in the synthesis of various organic compounds, including phenolic resins.[12]

Pharmaceutical and Drug Development

In the pharmaceutical industry, high-purity barium hydroxide is used in the synthesis of other barium salts and as a component in some drug formulations. Its ability to enhance drug stability and bioavailability is an area of active research. For instance, it has been investigated for its potential in the formulation of nanoparticles for targeted drug delivery.

Experimental Protocols

To ensure the reliable and reproducible use of this compound in a research setting, standardized experimental protocols are essential.

Determination of Purity by Acid-Base Titration

This protocol outlines the determination of the purity of a Ba(OH)₂·8H₂O sample by titration with a standardized solution of hydrochloric acid (HCl).

Materials:

-

This compound sample

-

Standardized ~0.1 M Hydrochloric acid (HCl) solution

-

Phenolphthalein indicator solution

-

Deionized, CO₂-free water

-

Burette, pipette, conical flasks, analytical balance

Procedure:

-

Preparation of Barium Hydroxide Solution: Accurately weigh approximately 3.15 g of the Ba(OH)₂·8H₂O sample and dissolve it in 100 mL of CO₂-free deionized water in a volumetric flask.

-

Titration Setup: Rinse and fill a burette with the standardized ~0.1 M HCl solution.

-

Sample Preparation: Pipette 25.00 mL of the barium hydroxide solution into a conical flask. Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.

-

Titration: Titrate the barium hydroxide solution with the HCl solution from the burette with constant swirling until the pink color of the indicator disappears. Record the final volume of HCl used.

-

Repeat: Repeat the titration at least two more times to ensure concordant results.

-

Calculation: The molarity of the barium hydroxide solution can be calculated using the formula: M₁V₁ = 2(M₂V₂), where M₁ and V₁ are the molarity and volume of the Ba(OH)₂ solution, and M₂ and V₂ are the molarity and volume of the HCl solution.[10] The purity of the original sample can then be determined from the calculated molarity.

Caption: Workflow for purity determination by titration.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to study the thermal decomposition of Ba(OH)₂·8H₂O.

Materials:

-

This compound sample

-

Thermogravimetric analyzer (TGA)

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of the Ba(OH)₂·8H₂O sample into a TGA pan.

-

TGA Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 900 °C at a heating rate of 10 °C/min.

-

Maintain an inert atmosphere with a nitrogen flow rate of 50 mL/min.

-

-

Data Analysis: Analyze the resulting TGA curve (mass loss vs. temperature). The distinct steps in the curve correspond to the loss of water of hydration and the decomposition of anhydrous barium hydroxide. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Caption: Workflow for thermogravimetric analysis.

Safety and Handling

This compound is a corrosive and toxic substance.[3] It can cause severe skin burns and eye damage.[3] Ingestion is harmful and can be fatal.[8] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

Conclusion

This compound is a versatile and valuable reagent for a wide range of research applications. A thorough understanding of its physical and chemical properties, coupled with the use of standardized experimental protocols, is paramount for its safe and effective use. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate Ba(OH)₂·8H₂O into their work, paving the way for new discoveries and innovations.

References

- Manohar, H., & Ramaseshan, S. (1964). The crystal structure of this compound Ba(OH)2 - 8H2O.

- Sacerdoti, M., Bertolasi, V., & Accorsi, C. A. (1990). A redetermination of the crystal structure of this compound Ba(OH)2 · 8H2O.

-

Wikipedia. (n.d.). Barium hydroxide. Retrieved from [Link]

-

Reports and Data. (n.d.). Barium Hydroxide for Pharmaceutical Market. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Barium Hydroxide in Chemical Synthesis and Laboratory Analysis. Retrieved from [Link]

-

Application of Barium Hydroxide. (n.d.). Retrieved from [Link]

- Cater Chemicals Corporation. (n.d.).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Barium Hydroxide in Modern Industry. Retrieved from [Link]

- Seiko Instruments Inc. (n.d.).

-

Turito. (2022, September 6). Barium Hydroxide: A Detailed Concept. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BARIUM HYDROXIDE. Retrieved from [Link]

- Chem-Supply. (n.d.).

-

Khan Academy. (n.d.). Worked example: Determining solute concentration by acid–base titration. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 16.6 Titrations and Neutralization Calculations – Enhanced Introductory College Chemistry. Retrieved from [Link]

- ResearchGate. (2023, August 6). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

-

PENPET. (n.d.). Barium Hydroxide – Efficient Solution for Industrial Applications. Retrieved from [Link]

-

YouTube. (2014, November 23). Titration Stoichiometry HCl and Ba(OH)2. Retrieved from [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

Applied Technical Services. (n.d.). TGA Moisture Analysis. Retrieved from [Link]

- Medical University of Gdansk. (n.d.). I.

-

Nagwa. (n.d.). Question Video: Using Strong Acid-Strong Base Titration Data to Calculate the Concentration of the Base. Retrieved from [Link]

-

chemeurope.com. (n.d.). Barium hydroxide. Retrieved from [Link]

- Brainly. (2023, June 30). The solubility of Ba(OH)2·8H2O in water at 288K is 5.6 g per 100 g of water. What is the molality of the hydroxide ions in saturated solution of Ba(OH)2.

- Shaalaa.com. (n.d.). The solubility of Ba(OH)2.8H2O in water at 288 K is 5.6 g per 100 g of water.

Sources

- 1. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. TGA of Crystalline Hydrates | AMI Tech Library [ami-instruments.com]

- 6. A redetermination of the crystal structure of this compound Ba(OH)2 · 8H2O | Semantic Scholar [semanticscholar.org]

- 7. umb.edu.pl [umb.edu.pl]

- 8. 16.6 Titrations and Neutralization Calculations – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. The crystal structure of this compound Ba(OH)2 - 8H2O | Semantic Scholar [semanticscholar.org]

- 10. Application of Barium Hydroxide [toptionchem.com]

- 11. reportsanddata.com [reportsanddata.com]

- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

Understanding the hygroscopic nature of Barium hydroxide octahydrate

An In-Depth Technical Guide to the Hygroscopic Nature of Barium Hydroxide Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

This compound, Ba(OH)₂·8H₂O, is a compound that commands respect in the laboratory. While well-known for its strong basicity and utility in synthesis and titration, its profound interaction with atmospheric moisture—its hygroscopic nature—is a critical characteristic that dictates its stability, reactivity, and handling.[1][2] This guide moves beyond a superficial acknowledgment of this property. We will dissect the mechanisms of water uptake and loss, provide actionable protocols for its characterization, and explore the significant implications this has for its application, particularly within the demanding context of pharmaceutical development. Understanding this behavior is not merely an academic exercise; it is fundamental to ensuring reproducibility in research and maintaining the integrity of advanced formulations.

Section 1: Core Physicochemical Properties of this compound

This compound is a white, crystalline solid.[2] As a hydrated salt, its properties are intrinsically linked to the eight molecules of water integrated into its crystal lattice. This water of hydration is not merely passive; it influences the compound's solubility, stability, and thermal behavior.[2] A foundational understanding of its properties is essential before delving into its interaction with atmospheric moisture.

| Property | Value / Description | Source(s) |

| Chemical Formula | Ba(OH)₂·8H₂O | [2][3] |

| Molar Mass | 315.46 g/mol | [4] |

| Appearance | White crystalline powder or colorless crystals | [2][3] |

| Density | ~2.18 g/cm³ | [4] |

| Melting Point | 78 °C (172 °F) | [3][5] |

| Solubility in Water | 5.6 g/100 mL at 15 °C | [2] |

| Stability | Stable under normal conditions, but highly reactive with atmospheric CO₂.[3] Effloresces in dry air.[3] |

Section 2: The Dual Nature of Water Interaction: Hygroscopicity and Efflorescence

The interaction of Ba(OH)₂·8H₂O with atmospheric water is a dynamic equilibrium. It is defined by two opposing phenomena:

-

Hygroscopicity : The ability of a substance to attract and hold water molecules from the surrounding environment, typically at moderate to high relative humidity (RH).[6]

-

Efflorescence : The process where a hydrated crystal loses its water of crystallization to the atmosphere when the ambient vapor pressure is lower than the hydrate's vapor pressure.[3]

For this compound, this means it can either absorb additional moisture from a humid environment or lose its structural water in a dry one, often transitioning to the more stable monohydrate (Ba(OH)₂·H₂O).[3][4] This dual behavior is a critical consideration for storage and handling.

Furthermore, its hygroscopic nature is complicated by a high reactivity with carbon dioxide (CO₂). The absorbed surface moisture facilitates a rapid reaction with atmospheric CO₂, forming insoluble barium carbonate (BaCO₃).[2][3][4] This process not only consumes the active ingredient but also results in a turbid appearance in solutions, which can interfere with applications like titrations where a clear endpoint is necessary.[4]

Caption: Water interaction pathways for this compound.

Section 3: Quantifying Hygroscopicity: Methodologies and Data Interpretation

To manage a hygroscopic material effectively, its behavior must be quantified. The primary method for this is determining the moisture sorption isotherm, which plots the equilibrium moisture content of a sample as a function of relative humidity at a constant temperature.[7][8]

Pillar of Trust: Self-Validating Protocols

The protocols described below are designed to be self-validating. By starting with a defined "dry" state and systematically exposing the material to controlled humidity levels, the resulting data provides a clear and reproducible profile of the material's interaction with water. This systematic approach ensures that observations are not artifacts of pre-existing moisture content but are true representations of the material's intrinsic properties.[9]

Experimental Protocol 1: Gravimetric Analysis using Controlled Humidity Chambers

This method provides a foundational understanding of hygroscopicity using standard laboratory equipment.

Causality : The principle relies on the creation of a stable relative humidity environment using saturated salt solutions. A pre-dried sample is exposed to this environment, and any mass change is directly attributable to water sorption.[9][10]

Methodology:

-

Sample Preparation : Place approximately 1.0 g of this compound, accurately weighed, into a pre-weighed, shallow glass dish.

-

Drying : Place the sample in a vacuum desiccator containing a suitable desiccant (e.g., anhydrous calcium chloride) at room temperature until a constant weight is achieved (typically 24-48 hours). This establishes the initial "dry" mass.

-

Exposure : Prepare a series of sealed desiccators, each containing a saturated solution of a different salt to maintain a specific relative humidity (e.g., NaCl for ~75% RH, Mg(NO₃)₂ for ~54% RH). Place a calibrated thermo-hygrometer in each desiccator for verification.

-

Equilibration : Transfer the dried sample into one of the humidity chambers. Store at a constant temperature (e.g., 25°C).

-

Data Collection : Weigh the sample at regular intervals (e.g., 2, 6, 12, 24 hours) until a constant weight is achieved, indicating equilibrium.

-

Calculation : Calculate the percentage weight gain using the formula: % Weight Gain = [(W_final - W_dry) / W_dry] * 100

-

Analysis : Repeat for different RH levels to build a sorption profile.

Experimental Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

DVS is a high-precision, automated technique that provides detailed sorption and desorption kinetics.[11][12]